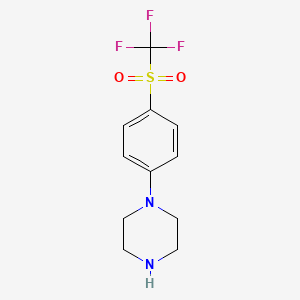

1-(4-Trifluoromethanesulfonylphenyl)piperazine

Overview

Description

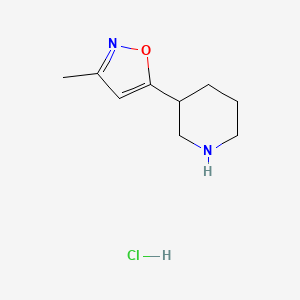

1-(4-Trifluoromethanesulfonylphenyl)piperazine is a chemical compound with the CAS Number: 845616-92-4 . It has a molecular weight of 294.3 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Trifluoromethanesulfonylphenyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The IUPAC name for this compound is 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperazine . The InChI code is 1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 .Scientific Research Applications

Conformational Studies and Stereodynamics

The stereodynamic behavior of compounds including 1-(trifluoromethylsulfonyl)piperidine and 1,4-bis(trifluoromethylsulfonyl)piperazine was studied through low-temperature NMR spectroscopies. These studies provide insights into the conformers' ratios and orientations, which are essential for understanding the intramolecular interactions and reactivity of such molecules. The research suggests that the preferred conformers are those with the CF3 group directed outward from the ring, influenced by interactions between the oxygen atoms of the CF3SO2N groups and the equatorial hydrogens. This research helps in the design and synthesis of new molecules with desired properties and functionalities (Shainyan et al., 2008).

Anticancer Activity

1,2,4-Triazine derivatives bearing the piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. These compounds, specifically targeting breast cancer cells, provide a foundation for the development of new therapeutic agents. Certain derivatives were found to be promising antiproliferative agents, comparing favorably with cisplatin, a known effective anticancer drug. This highlights the potential of piperazine derivatives as a scaffold for the development of novel anticancer compounds (Yurttaş et al., 2014).

Adenosine A2B Receptor Antagonism

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed, synthesized, and characterized as A2B adenosine receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with specific compounds showing promising pharmacological profiles. This research underscores the utility of piperazine derivatives in the development of receptor-specific drugs, contributing to the pharmacological targeting of diseases mediated by the adenosine A2B receptor (Borrmann et al., 2009).

properties

IUPAC Name |

1-[4-(trifluoromethylsulfonyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLJCXQUPUPXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Trifluoromethanesulfonylphenyl)piperazine | |

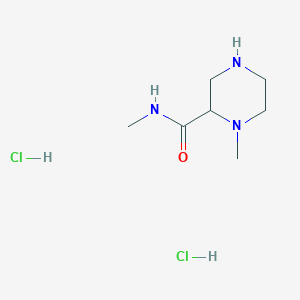

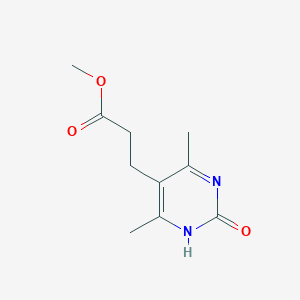

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)

![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)

![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)

![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)